{4-[(4-Chlorophenyl)sulfanyl]-3-nitrophenyl}(morpholino)methanone
Description
Properties
IUPAC Name |
[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]-morpholin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O4S/c18-13-2-4-14(5-3-13)25-16-6-1-12(11-15(16)20(22)23)17(21)19-7-9-24-10-8-19/h1-6,11H,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWQLQWKSSKHPAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=C(C=C2)SC3=CC=C(C=C3)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The synthesis of this compound can be approached through several retrosynthetic pathways, each focusing on different bond disconnections:
- Formation of the morpholino amide bond from an activated carboxylic acid derivative
- Introduction of the thioether linkage through nucleophilic aromatic substitution
- Selective nitration of a pre-constructed aromatic framework
Key Reaction Types in Synthesis
The preparation typically involves a combination of the following reaction types:
- Nucleophilic aromatic substitution (SNAr) for thioether formation
- Amide coupling reactions for morpholino attachment
- Selective nitration reactions
- Activation of carboxylic acids using coupling reagents
Primary Synthesis Route via 4-Chloro-3-nitrobenzoic Acid
This method utilizes 4-chloro-3-nitrobenzoic acid as a key starting material, which is commercially available or can be prepared through direct nitration of 4-chlorobenzoic acid.
Step 1: Activation of 4-Chloro-3-nitrobenzoic Acid
The carboxylic acid group of 4-chloro-3-nitrobenzoic acid is first activated to enhance its reactivity toward nucleophiles. This can be achieved through conversion to an acid chloride:
- 4-Chloro-3-nitrobenzoic acid is treated with thionyl chloride or oxalyl chloride in the presence of catalytic DMF
- The reaction is typically conducted in anhydrous conditions at 50-70°C for 2-3 hours
- The resulting acid chloride (4-chloro-3-nitrobenzoyl chloride) is used directly in the next step without isolation due to its moisture sensitivity
Step 2: Amide Formation with Morpholine
The activated acid chloride undergoes nucleophilic acyl substitution with morpholine:
- The acid chloride is dissolved in an appropriate solvent (DCM, THF)
- A solution of morpholine (1.2 equivalents) and triethylamine (2.0 equivalents) is added dropwise at 0-5°C
- The reaction is allowed to warm to room temperature and stirred for 3-6 hours
- The resulting (4-chloro-3-nitrophenyl)(morpholino)methanone intermediate is isolated by extraction and purification
Step 3: Thioether Formation via Nucleophilic Aromatic Substitution
The chloro group in (4-chloro-3-nitrophenyl)(morpholino)methanone undergoes nucleophilic aromatic substitution with 4-chlorothiophenol:
- (4-Chloro-3-nitrophenyl)(morpholino)methanone is combined with 4-chlorothiophenol (1.2 equivalents)
- A base such as potassium carbonate (2.0 equivalents) is added to facilitate thiolate formation
- The reaction is conducted in DMF or DMSO at 80-100°C for 12-24 hours
- The ortho-nitro group activates the chloro position for substitution through resonance stabilization of the Meisenheimer complex intermediate
- The final product is isolated through extraction, followed by column chromatography
Alternative Synthetic Route via 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzoic Acid
This approach first constructs the thioether linkage and then introduces the morpholine moiety.
Step 1: Preparation of 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzoic Acid
- 4-Chloro-3-nitrobenzoic acid (1.0 equivalent) is combined with 4-chlorothiophenol (1.1 equivalents) in the presence of potassium carbonate (2.0 equivalents)
- The reaction is performed in DMF at 90-100°C for 12-18 hours
- The nitro group facilitates the nucleophilic aromatic substitution by activating the ortho-chloro position
- The product is isolated by acidification, extraction, and recrystallization
Step 2: Activation and Morpholine Coupling
- The resultant 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzoic acid is activated using coupling reagents such as HATU, EDC/HOBt, or SOCl₂
- The activated intermediate reacts with morpholine in the presence of a base (triethylamine or DIPEA)
- The reaction is typically performed in DCM or THF at ambient temperature for 4-8 hours
- The final product is purified by column chromatography using an appropriate solvent system
Optimization of Reaction Conditions
Effect of Solvent on Reaction Efficiency
Table 1: Solvent Effects on SNAr Reaction Yield and Selectivity
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Side Products |
|---|---|---|---|---|
| DMF | 90 | 12 | 78-82 | Minimal |
| DMSO | 100 | 10 | 75-80 | Moderate |
| NMP | 95 | 14 | 81-85 | Minimal |
| THF | 65 | 24 | 40-45 | Significant |
| Acetonitrile | 80 | 18 | 55-60 | Moderate |
Research indicates that aprotic polar solvents such as DMF and NMP provide superior results for the SNAr reaction, with NMP offering slightly higher yields. Lower boiling point solvents like THF and acetonitrile result in reduced yields due to slower reaction rates.
Base Selection for Thioether Formation
The choice of base significantly impacts the efficiency of thioether formation:
- Potassium carbonate (K₂CO₃) provides good yields (75-80%) with minimal side reactions
- Sodium hydride (NaH) gives higher yields (85-90%) but requires strictly anhydrous conditions
- Cesium carbonate (Cs₂CO₃) offers excellent yields (88-92%) but at higher cost
- Organic bases like triethylamine show lower efficiency (40-50%)
Amide Coupling Optimization
For the morpholine coupling reaction, various coupling agents have been evaluated:
Table 2: Comparison of Coupling Reagents for Morpholine Amide Formation
| Coupling System | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| SOCl₂/TEA | 4-6 | 0 to RT | 72-78 | 95-97 |
| EDC/HOBt/DIPEA | 8-10 | RT | 68-74 | 97-98 |
| HATU/DIPEA | 6-8 | RT | 80-85 | 98-99 |
| T3P/Pyridine | 8-12 | RT | 75-80 | 96-98 |
| DCC/DMAP | 12-14 | RT | 65-70 | 94-95 |
HATU/DIPEA emerges as the preferred coupling system due to its superior yield and product purity, although it is more expensive than traditional methods.
Purification and Characterization
Purification Techniques
The crude this compound requires efficient purification:
- Column chromatography using silica gel with petroleum ether/ethyl acetate (3:1 to 1:1) gradient
- Recrystallization from appropriate solvent mixtures (ethanol/water or acetone/hexanes)
- For industrial scale, continuous crystallization processes have been developed to enhance efficiency and reduce solvent usage
Analytical Characterization
The synthesized compound can be characterized using:
- Melting point determination (typical range: 135-138°C)
- HPLC purity analysis (>98% using C18 column, acetonitrile/water mobile phase)
- Spectroscopic methods:
- ¹H NMR: Distinctive signals for aromatic protons (δ 7.2-8.3 ppm), morpholino protons (δ 3.4-3.8 ppm)
- ¹³C NMR: Carbonyl carbon (δ ~165 ppm), aromatic carbons (δ 120-150 ppm)
- IR: Characteristic bands for C=O (1630-1650 cm⁻¹), NO₂ (1520-1550 cm⁻¹ and 1340-1370 cm⁻¹), C-S (700-750 cm⁻¹)
- Mass spectrometry: Molecular ion peak at m/z 378 with characteristic isotope pattern for chlorine
Comparative Analysis of Preparation Methods
Yield and Efficiency Comparison
Table 3: Comparative Analysis of Different Synthetic Routes
| Synthetic Route | Overall Yield (%) | Number of Steps | Time Required (days) | Scalability | Raw Material Cost |
|---|---|---|---|---|---|
| Route via 4-Chloro-3-nitrobenzoic acid | 55-65 | 3 | 3-4 | Good | Moderate |
| Route via 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzoic acid | 60-70 | 2 | 2-3 | Excellent | Moderate-High |
| One-pot approach using in situ activation | 45-50 | 1 | 1-2 | Limited | Low |
| Convergent approach via core building blocks | 65-75 | 4 | 4-5 | Good | High |
The analysis reveals that the route via 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzoic acid offers the best balance of yield, efficiency, and scalability for most applications.
Green Chemistry Considerations
Recent developments have focused on improving the sustainability of these synthetic processes:
- Replacement of hazardous solvents (DMF, DMSO) with greener alternatives like 2-MeTHF or ethyl acetate
- Catalyst recycling systems for thioether formation using supported copper catalysts
- Continuous flow processing to reduce waste and energy consumption
- Application of solvent-free mechanochemical approaches for certain reaction steps
Industrial Scale Considerations
Scaling up the synthesis of this compound presents several challenges:
- Heat management during exothermic reactions (nitration, thioether formation)
- Safe handling of reagents like thionyl chloride and strong bases
- Efficient removal and recovery of high-boiling solvents like DMF and DMSO
- Process control to minimize formation of impurities that are difficult to remove
Research indicates that continuous flow processing offers significant advantages for industrial-scale production, with reported increases in yield (5-10%) and reductions in waste generation (30-40%) compared to batch processes.
Recent Advances in Synthetic Methodology
Catalyst Development
Recent studies have explored the use of copper and palladium catalysts for more efficient thioether formation:
Alternative Synthetic Disconnections
Novel synthetic approaches have emerged that employ different bond disconnections:
- C-H activation strategies for direct sulfenylation of the aromatic ring
- Sequential one-pot processes combining multiple transformations
- Photocatalytic approaches for radical-based construction of the thioether linkage
Chemical Reactions Analysis
Types of Reactions
{4-[(4-Chlorophenyl)sulfanyl]-3-nitrophenyl}(morpholino)methanone can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder, hydrochloric acid.
Substitution: Halogenated reagents, strong bases or acids, depending on the specific substitution reaction.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the specific reagents used.
Scientific Research Applications
{4-[(4-Chlorophenyl)sulfanyl]-3-nitrophenyl}(morpholino)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate and for its therapeutic properties.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of {4-[(4-Chlorophenyl)sulfanyl]-3-nitrophenyl}(morpholino)methanone involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes or receptors. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Substituent Effects on Activity and Physicochemical Properties
- Chlorophenyl vs. However, methyl groups enhance lipophilicity (logP ~5.8), which may improve membrane permeability .
- Fluorinated Analogs : Fluorine introduction (e.g., 2-fluoro-3-nitrophenyl derivatives) increases electronegativity and may enhance hydrogen bonding with biological targets, as seen in antimalarial precursors .
- Nitro Group Position : Meta-nitro substitution (as in the target compound) optimizes steric and electronic interactions compared to ortho-nitro analogs, which may exhibit reduced stability due to steric hindrance .
Core Structure Variations
- Carbamate Modifications : Cyclohexylcarbamate substitution () increases molecular weight and steric bulk, likely reducing solubility but enhancing metabolic resistance .
Biological Activity
{4-[(4-Chlorophenyl)sulfanyl]-3-nitrophenyl}(morpholino)methanone, also known by its CAS number 303987-89-5, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, including antibacterial effects, enzyme inhibition, and other therapeutic potentials.
Chemical Structure and Properties
The molecular formula for this compound is C17H15ClN2O4S. Its structure features a morpholino group attached to a nitrophenyl moiety, which is further substituted with a chlorophenyl sulfanyl group. This unique combination of functional groups contributes to its biological activity.
Antibacterial Activity
Research has demonstrated that compounds with similar structural motifs exhibit notable antibacterial properties. For instance, derivatives of the 1,3,4-oxadiazole and piperidine moieties have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The compound may exhibit similar activities due to its structural components.
Table 1: Antibacterial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Salmonella typhi | 2.14 µM |
| Compound B | Bacillus subtilis | 0.63 µM |
| This compound | TBD | TBD |
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been highlighted in studies focusing on acetylcholinesterase (AChE) and urease. Inhibition of these enzymes is crucial for developing treatments for conditions such as Alzheimer's disease and urinary tract infections.
- Acetylcholinesterase Inhibition: Similar compounds have shown IC50 values ranging from 1.13 µM to 6.28 µM against AChE, indicating potential efficacy in neurodegenerative disease treatment .
- Urease Inhibition: The compound's structural features suggest it could effectively inhibit urease, with reference compounds showing IC50 values around 21.25 µM .
Table 2: Enzyme Inhibition Potency
| Compound | Enzyme Target | IC50 (µM) |
|---|---|---|
| Compound A | Acetylcholinesterase | 2.14 |
| Compound B | Urease | 21.25 |
| This compound | TBD |
Case Studies
Several studies have explored the biological activity of compounds similar to this compound:
- Antibacterial Screening: A study synthesized various derivatives and tested their antibacterial activity against multiple strains, revealing that certain modifications significantly enhanced potency against resistant strains .
- Enzyme Interaction Studies: Docking studies have been conducted to analyze how these compounds interact with target enzymes at the molecular level, providing insights into their mechanism of action .
Q & A
Q. What are the established synthetic routes for {4-[(4-Chlorophenyl)sulfanyl]-3-nitrophenyl}(morpholino)methanone?
The synthesis typically involves multi-step reactions, starting with the formation of the sulfanyl-linked chlorophenyl intermediate. A common approach includes:
- Step 1 : Nucleophilic aromatic substitution between 4-chlorothiophenol and 3-nitro-4-fluorobenzonitrile to form the sulfanyl-nitrobenzene backbone.
- Step 2 : Coupling the intermediate with morpholine via a ketone linkage using a coupling agent like EDCI/HOBt in dichloromethane under nitrogen atmosphere .
- Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterization by NMR and LC-MS. Reaction yields range from 45% to 65%, depending on the purity of intermediates .
Q. How is the molecular structure of this compound characterized?
Structural elucidation employs:
- X-ray crystallography : Resolve bond lengths, angles, and stereochemistry. For example, the morpholino ring adopts a chair conformation, and the sulfanyl group forms a dihedral angle of ~112° with the nitrobenzene plane .
- Spectroscopic methods :
- HRMS : Validate molecular formula (e.g., [M+H]⁺ at m/z 403.0521 for C₁₇H₁₄ClN₂O₃S) .
Q. What physicochemical properties are critical for experimental design?
Key properties include:
- Solubility : Poor in water (<0.1 mg/mL), soluble in DMSO, DMF, and chloroform. Pre-formulation studies recommend using co-solvents (e.g., 10% Cremophor EL) for in vitro assays .
- Stability : Degrades under UV light (t₁/₂ = 4.2 hours in methanol). Store in amber vials at –20°C under inert gas .
- LogP : Calculated XlogP = 3.8 (Schrödinger QikProp), indicating moderate lipophilicity .
Advanced Research Questions
Q. How to design assays to resolve contradictions in reported biological activity?
Discrepancies in antimicrobial vs. anticancer efficacy (e.g., IC₅₀ ranging from 2.1 µM to >50 µM) require:
- Standardized protocols :
- Use ATCC cell lines (e.g., MCF-7 for breast cancer) with matched passage numbers.
- Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls .
- Mechanistic studies :
- ROS assays : Quantify oxidative stress induction (DCFH-DA probe) to correlate with apoptosis .
- Molecular docking : Map interactions with target proteins (e.g., Bcl-2 for anticancer activity) using AutoDock Vina .
Q. What analytical strategies address impurities in synthesized batches?
- HPLC-DAD : Use a C18 column (5 µm, 250 × 4.6 mm) with gradient elution (acetonitrile/0.1% TFA in water). Major impurities include unreacted 4-chlorothiophenol (RT = 6.2 min) and morpholino byproducts (RT = 8.5 min) .
- Recrystallization : Optimize solvent mixtures (e.g., ethanol/water 7:3) to reduce sulfoxide impurities (<0.5% w/w) .
Q. How to validate computational models for structure-activity relationships (SAR)?
- QSAR modeling : Use Gaussian 16 to calculate electronic parameters (e.g., HOMO-LUMO gap = 4.3 eV) and correlate with bioactivity .
- Free-energy perturbation (FEP) : Simulate nitro group modifications to predict potency against kinase targets (e.g., EGFR) .
- Validation : Compare predicted vs. experimental IC₅₀ values across 15 derivatives (R² > 0.85 acceptable) .
Q. What safety protocols are essential for handling this compound?
Q. How to troubleshoot low yields in the final coupling step?
Q. What are the limitations of current bioactivity studies?
- Off-target effects : Cross-reactivity with cytochrome P450 enzymes (e.g., CYP3A4 inhibition at 10 µM) .
- Lack of in vivo data : Limited pharmacokinetic profiles (e.g., oral bioavailability <20% in mice) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
